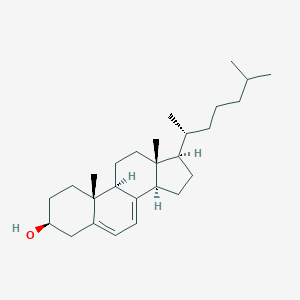

Cholesterol, 7-dehydro-

説明

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTLRSWJYQTBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-16-2 | |

| Record name | Provitamin D3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesta-5,7-dien-3-ol, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Biosynthesis and Metabolic Pathways of 7 Dehydrocholesterol

De Novo Synthesis Pathways

The de novo synthesis of 7-DHC is an elaborate process that begins with simple precursors and involves numerous enzymatic reactions organized into distinct pathways.

Mevalonate (B85504) Pathway Integration

The journey to synthesizing 7-DHC begins with the mevalonate (MVA) pathway, an essential metabolic route present in all eukaryotes. wikipedia.orgmetwarebio.com This pathway's primary function is to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for a vast array of isoprenoids, including cholesterol. wikipedia.org The process starts with acetyl-CoA, which undergoes a series of condensations to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgmetwarebio.com The enzyme HMG-CoA reductase then catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in cholesterol biosynthesis. nih.govyoutube.com Subsequent reactions phosphorylate and decarboxylate mevalonate to yield IPP, which is then isomerized to DMAPP. metwarebio.com These fundamental isoprenoid units are the foundational materials for the subsequent stages of 7-DHC synthesis. wikipedia.orgtaylorandfrancis.com

Squalene (B77637) Pathway Branching

Following the production of IPP and DMAPP via the mevalonate pathway, the synthesis continues into the squalene pathway. Through a series of condensation reactions, IPP and DMAPP units are assembled to form the 30-carbon molecule, squalene. youtube.comyoutube.com Squalene then undergoes cyclization to form lanosterol (B1674476), a foundational sterol that marks a significant branching point in the pathway. youtube.comuky.edu From lanosterol, the synthesis of cholesterol and its precursors can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netnih.gov The commitment to one pathway over the other is not absolute and can vary depending on the tissue and cellular context. nih.govutsouthwestern.edu

Kandutsch-Russell Pathway in Sterol Synthesis

The Kandutsch-Russell pathway is a primary route for the conversion of lanosterol to cholesterol, with 7-DHC being a key intermediate. nih.govresearchgate.net This pathway is characterized by the reduction of the C24-C25 double bond in the sterol side chain at an early stage. researchgate.net In this pathway, lanosterol is first converted to lathosterol (B1674540). nih.gov Subsequently, the enzyme lathosterol 5-desaturase introduces a double bond at the C5 position of lathosterol, yielding 7-DHC. wikipedia.orgnih.gov 7-Dehydrocholesterol reductase (DHCR7) then catalyzes the final step, reducing the C7-C8 double bond of 7-DHC to form cholesterol. nih.govresearchgate.net This pathway is particularly prominent in tissues like the skin and brain. nih.gov

Relationship with Bloch Pathway

The Bloch pathway represents an alternative route for cholesterol synthesis from lanosterol. researchgate.netnih.gov The key distinction between the Bloch and Kandutsch-Russell pathways lies in the timing of the reduction of the C24-C25 double bond. researchgate.net In the Bloch pathway, this reduction occurs at a later stage, after modifications to the sterol ring have been completed. nih.gov Intermediates in the Bloch pathway retain this side-chain double bond, leading to the formation of desmosterol (B1670304) as the immediate precursor to cholesterol. nih.gov Although distinct, the two pathways are interconnected. researchgate.net For instance, intermediates can sometimes cross over between the pathways. nih.gov Tissues with high rates of cholesterol synthesis, such as the liver, testes, and adrenal glands, tend to utilize the Bloch pathway more extensively. nih.govutsouthwestern.edu

Enzymatic Conversions and Intermediates

The synthesis of 7-DHC is dependent on the precise action of specific enzymes that catalyze key transformations.

Lathosterol 5-Desaturase (Lathosterol Oxidase) in 7-Dehydrocholesterol Formation

A crucial step in the Kandutsch-Russell pathway is the conversion of lathosterol to 7-DHC, a reaction catalyzed by the enzyme lathosterol 5-desaturase (also known as sterol C5-desaturase or SC5D). nih.govresearchgate.net This enzyme introduces a double bond between the fifth and sixth carbon atoms of the lathosterol molecule. youtube.com The activity of lathosterol 5-desaturase is essential for the production of 7-DHC, and consequently for the subsequent synthesis of cholesterol via this pathway. nih.gov Deficiencies in this enzyme lead to the rare genetic disorder lathosterolosis, characterized by an accumulation of lathosterol and a deficiency in cholesterol. nih.govresearchgate.net

7-Dehydrocholesterol Reductase (DHCR7) Activity and Specificity

7-Dehydrocholesterol reductase (DHCR7) is a crucial enzyme in the biosynthesis of cholesterol. nih.govresearchgate.net It is a membrane-bound protein primarily located in the endoplasmic reticulum and nuclear outer membrane. genecards.orgtocris.com The DHCR7 gene provides the instructions for producing this enzyme, which is ubiquitously expressed in the body, with the highest concentrations found in the liver and brain. tocris.commedlineplus.gov

Role in Cholesterol Synthesis

Mutations in the DHCR7 gene that lead to a nonfunctional or deficient enzyme cause Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder. nih.govmedlineplus.govnih.gov This condition results in reduced cholesterol production and a toxic accumulation of 7-DHC in blood and tissues. medlineplus.govmedlineplus.govjci.org DHCR7 can also metabolize 7-dehydrodesmosterol (B141393) to desmosterol, which is then converted to cholesterol by the enzyme DHCR24. genecards.orguniprot.org The regulation of DHCR7 is complex; for instance, cholesterol itself can accelerate the proteasomal degradation of the DHCR7 protein, an example of end-product inhibition that can shift the balance from cholesterol production towards vitamin D synthesis. nih.gov

Interaction with DHCR24

Research has revealed a physical and functional interaction between DHCR7 and another terminal enzyme in cholesterol synthesis, 24-dehydrocholesterol reductase (DHCR24). nih.govnih.govmq.edu.au Studies have shown that DHCR7 and DHCR24 can be co-immunoprecipitated, indicating they are part of a protein complex. nih.govresearchgate.net This interaction has functional consequences for DHCR7's activity. nih.gov

The activity of DHCR7 is influenced by the presence and functionality of DHCR24. nih.govnih.gov When the DHCR24 gene is silenced using siRNA, the activity of DHCR7 is significantly reduced. nih.govmq.edu.au Conversely, overexpressing a functional form of DHCR24 enhances DHCR7 activity. nih.govnih.govmq.edu.au This regulatory relationship suggests the existence of a "cholesterol metabolon," a complex of metabolic enzymes that interact to facilitate substrate channeling. nih.govnih.govmq.edu.au However, it has been noted that these enzymes might not always be combined in a functional complex, as they may have distinct roles beyond cholesterol synthesis. researchgate.net

| Feature | Description |

| Physical Interaction | DHCR7 and DHCR24 co-immunoprecipitate, suggesting they form a protein complex. nih.govresearchgate.net |

| Functional Interaction | DHCR7 activity is modulated by DHCR24. nih.govnih.gov |

| Effect of DHCR24 Knockdown | Silencing the DHCR24 gene leads to a decrease in DHCR7 activity. nih.govmq.edu.au |

| Effect of DHCR24 Overexpression | Overexpression of functional DHCR24 enhances DHCR7 activity. nih.govnih.govmq.edu.au |

| Metabolon Hypothesis | The interaction supports the concept of a "cholesterol metabolon" where enzymes in a pathway physically associate. nih.govnih.govmq.edu.au |

Cytochrome P450 Enzymes in 7-Dehydrocholesterol Metabolism

Beyond its role as a cholesterol precursor, 7-dehydrocholesterol (7-DHC) is also a substrate for certain cytochrome P450 enzymes, leading to alternative metabolic pathways. nih.govnih.gov The primary enzyme involved in this process is cytochrome P450 side-chain cleavage (P450scc), which is the product of the CYP11A1 gene. nih.govnih.gov

CYP11A1 Action on 7-Dehydrocholesterol and Derivatives

The enzyme CYP11A1, traditionally known for converting cholesterol to pregnenolone, can also act on 7-DHC. nih.govnih.gov In fact, studies with the purified enzyme have shown that 7-DHC is a better substrate for CYP11A1 than cholesterol itself. nih.govnih.govnih.gov This enzymatic action involves the hydroxylation and subsequent cleavage of the sterol's side chain. nih.gov The reaction kinetics for the conversion of 7-DHC are comparable to those for cholesterol conversion. nih.gov

The activity of CYP11A1 is not limited to 7-DHC. It can also metabolize other cholesterol precursors and related molecules, including desmosterol, ergosterol (B1671047), and vitamins D2 and D3. nih.govnih.gov The structure of the substrate influences CYP11A1's action; sterols with a Δ⁷-steroidal structure, like 7-DHC, undergo side-chain cleavage following hydroxylations at positions C20 and C22. nih.govnih.gov This metabolic capability has been observed in various tissues, including the adrenal glands, placenta, and epidermal keratinocytes. nih.govnih.gov

Sequential Metabolism to Steroidal 5,7-Dienes

The metabolism of 7-DHC by CYP11A1 initiates a novel steroidogenic pathway that produces a series of steroidal 5,7-dienes. nih.govplos.orgnih.gov This process is sequential and has been observed ex vivo in the adrenal glands of several mammalian species. nih.govplos.org The initial transformation of 7-DHC results in the formation of hydroxylated intermediates. nih.govplos.org

Based on retention time, UV spectra, and mass spectrometry, the major products of this pathway have been identified. nih.govnih.gov The sequential pathway is defined as: 7-DHC → 22-hydroxy-7DHC (22(OH)7DHC) → 20,22-dihydroxy-7DHC (20,22(OH)₂7DHC) → 7-dehydropregnenolone (7DHP). nih.govplos.orgnih.gov

The involvement of P450scc (CYP11A1) in this metabolic transformation is confirmed by its inhibition with DL-aminoglutethimide. nih.govnih.gov These 5,7-dienal intermediates can serve as precursors for biologically active vitamin D3 derivatives, particularly in the skin upon exposure to solar radiation. nih.govnih.gov

| Step | Precursor | Product | Enzyme System |

| 1 | 7-Dehydrocholesterol (7-DHC) | 22-hydroxy-7DHC (22(OH)7DHC) | CYP11A1 (P450scc) |

| 2 | 22-hydroxy-7DHC (22(OH)7DHC) | 20,22-dihydroxy-7DHC (20,22(OH)₂7DHC) | CYP11A1 (P450scc) |

| 3 | 20,22-dihydroxy-7DHC (20,22(OH)₂7DHC) | 7-Dehydropregnenolone (7DHP) | CYP11A1 (P450scc) |

Formation of 7-Dehydropregnenolone (7DHP)

The final product of the CYP11A1-mediated side-chain cleavage of 7-DHC is 7-dehydropregnenolone (7DHP). nih.govnih.govpnas.orgplos.org This conversion occurs robustly in tissues that express CYP11A1, such as the placenta and adrenal glands, as well as in epidermal keratinocytes. nih.govnih.govnih.gov The identity of 7DHP as the product has been confirmed through various analytical methods, including comparison with a chemically synthesized standard. nih.gov

The formation of 7DHP from 7-DHC is an efficient process, with 7DHC competing effectively with cholesterol for the substrate binding site on the P450scc enzyme. nih.govresearchgate.net Once formed, 7DHP can be further metabolized by other steroidogenic enzymes. nih.govnih.gov For example, in placental fragments, 7DHP can be converted to 7-dehydroprogesterone. nih.gov The existence of this pathway is supported by the detection of Δ⁷-steroids like 7DHP in patients with Smith-Lemli-Opitz Syndrome, where the accumulation of 7-DHC provides ample substrate for CYP11A1. nih.govnih.govnih.gov

Post-Synthetic Metabolism of 7-Dehydrocholesterol

Following its synthesis, 7-dehydrocholesterol is subject to two major metabolic routes: a well-known photochemical conversion initiated by ultraviolet radiation and a less-celebrated but significant pathway of oxidative degradation.

Photochemical Conversion to Pre-Vitamin D3 and Vitamin D3

The most recognized fate of 7-dehydrocholesterol is its conversion to vitamin D3, a process that is fundamental for calcium homeostasis and bone health in humans. researchgate.net This transformation is not a single reaction but a series of photochemical and thermal events.

The initial and critical step in vitamin D3 synthesis is the exposure of 7-dehydrocholesterol in the skin to ultraviolet B (UV-B) radiation, specifically in the wavelength range of 290-315 nm. mdpi.commdpi.com This absorption of UV-B photons by the conjugated diene system in the B-ring of 7-DHC induces a photochemical reaction. mdpi.com The energy from the UV-B light causes the cleavage of the C9-C10 bond in the B-ring, resulting in the formation of a thermally unstable intermediate known as pre-vitamin D3. reactome.orgnih.gov The efficiency of this conversion is influenced by factors such as the intensity of UV-B radiation and the concentration of 7-DHC in the skin. nih.govpnas.orgbiorxiv.org

Pre-vitamin D3 exists in a conformational equilibrium with 7-dehydrocholesterol and other photoproducts. Upon its formation, pre-vitamin D3 can undergo a temperature-dependent thermal isomerization to form the more stable vitamin D3 (cholecalciferol). researchgate.netnih.gov This process occurs spontaneously in the skin.

However, pre-vitamin D3 can also absorb UV-B photons, leading to its isomerization into two biologically inactive stereoisomers: lumisterol (B196343) and tachysterol (B196371). mdpi.comnih.govmdpi.com The formation of these byproducts is a reversible process, and they can be converted back to pre-vitamin D3 upon further UV irradiation. The relative amounts of pre-vitamin D3, lumisterol, and tachysterol are dependent on the wavelength and duration of UV exposure. google.com While historically considered inactive, recent research has begun to explore potential biological activities of these isomers. nih.gov

Oxidative Metabolism and Oxysterol Formation

Beyond its photochemical transformations, 7-dehydrocholesterol is highly susceptible to oxidation, particularly by free radicals. This leads to the formation of a diverse array of oxygenated derivatives known as oxysterols.

Research has shown that 7-dehydrocholesterol is significantly more prone to free radical oxidation than cholesterol itself. acs.org The conjugated diene system in 7-DHC makes it a prime target for attack by reactive oxygen species. This oxidation can be initiated by various free radical sources and results in a complex mixture of oxysterols. Mechanistic studies suggest that the process involves the abstraction of hydrogen atoms from the allylic positions of the 7-DHC molecule, leading to the formation of various hydroperoxides which then can be converted to more stable oxysterols. acs.orgnih.gov The formation of these 7-DHC-derived oxysterols has been implicated in the pathophysiology of certain genetic disorders where 7-DHC levels are elevated. acs.orgnih.govnih.govelifesciences.org

Generation of 7-Dehydrocholesterol-Derived Oxysterols

7-Dehydrocholesterol (7-DHC) is highly susceptible to non-enzymatic oxidation due to the presence of a conjugated diene system in its B-ring. researchgate.net This reactivity with free radicals leads to the formation of a complex mixture of oxygenated derivatives known as oxysterols. elifesciences.orgacs.orgfigshare.com This process, often referred to as autoxidation or peroxidation, is a major source of the oxysterols observed in biological systems where 7-DHC accumulates, such as in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). nih.govresearchgate.net

The free radical-mediated oxidation of 7-DHC is a complex process that can be initiated by the abstraction of hydrogen atoms, primarily from the allylic positions at C-9 and C-14. acs.orgacs.org This initial step forms a pentadienyl radical intermediate, which then reacts with molecular oxygen. acs.orgfigshare.com The subsequent reactions involve well-established pathways in lipid peroxidation, including oxygen addition and radical cyclization, resulting in a variety of primary oxysterol products. acs.orgfigshare.com These primary oxysterols can include cyclic peroxides, epoxides, and tetraols. nih.gov

In laboratory settings, the free radical chain oxidation of 7-DHC has been shown to produce at least fifteen distinct oxysterols. acs.orgfigshare.comacs.org These primary oxidation products are often unstable and can be further metabolized within cells to more stable forms. nih.gov For instance, studies have identified 5α,6α-epoxycholest-7-en-3β-ol as a primary oxidation product that serves as a precursor to the more stable and biologically active oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), in cells and tissues. nih.govresearchgate.net

The accumulation of these 7-DHC-derived oxysterols is significant because they are biologically active molecules. nih.govnih.gov They have been shown to be cytotoxic to neuronal cells, induce changes in gene expression related to lipid biosynthesis and cell proliferation, and affect neuronal differentiation. elifesciences.orgnih.gov

The table below summarizes some of the key oxysterols generated from the oxidation of 7-DHC.

| Oxysterol Name | Abbreviation | Notes |

| 3β,5α-dihydroxycholest-7-en-6-one | DHCEO | A major, stable metabolite identified as a biomarker for 7-DHC oxidation in SLOS models. nih.govnih.govresearchgate.net It is formed from primary oxysterol precursors. nih.gov |

| 5α,6α-epoxycholest-7-en-3β-ol | 7-DHC-5α,6α-epoxide | A primary free radical oxidation product of 7-DHC and a precursor to DHCEO. nih.govnih.gov |

| 7-cholesten-3β,5α,6β-triol | - | An intermediate in the formation of DHCEO from 7-DHC-5α,6α-epoxide. nih.govnih.gov |

| 3β,7α,x-trihydroxycholest-5-en-x-one | THCEO | A 7-DHC-derived metabolite identified in the brain of Dhcr7-knockout mice. nih.gov |

| 3β,x-dihydroxycholest-7-en-x-one | DHCDO | A 7-DHC-derived metabolite identified in the brain of Dhcr7-knockout mice. nih.gov |

| 7-ketodehydrocholesterol | 7-kDHC | A 7-DHC-derived metabolite identified in the brain of Dhcr7-knockout mice. nih.gov |

| 4α-hydroxy-7-DHC | - | A metabolite of 7-DHC identified in cell culture. researchgate.net |

| 4β-hydroxy-7-DHC | - | A metabolite of 7-DHC identified in cell culture. researchgate.netresearchgate.net |

Enzymatic Modulation of Oxysterol Profiles

While many 7-dehydrocholesterol (7-DHC)-derived oxysterols are formed through non-enzymatic free radical oxidation, the final profile of these oxysterols in a biological system is significantly influenced by enzymatic activity. nih.govnih.gov Enzymes can act in two principal ways: by metabolizing the primary oxysterols formed from 7-DHC peroxidation into other products, or by influencing the availability of the 7-DHC substrate itself.

The enzyme 7-dehydrocholesterol reductase (DHCR7) plays a pivotal, albeit indirect, role in modulating the oxysterol profile. DHCR7 is the enzyme that converts 7-DHC to cholesterol in the final step of the Kandutsch-Russell cholesterol biosynthesis pathway. elifesciences.orgnih.gov When DHCR7 activity is deficient, as in Smith-Lemli-Opitz Syndrome (SLOS), the substrate 7-DHC accumulates to high levels. elifesciences.orgnih.gov This accumulation dramatically increases the pool of 7-DHC available for non-enzymatic oxidation, leading to a significant elevation in the corresponding oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). elifesciences.orgnih.gov Therefore, the activity of DHCR7 is a critical determinant of the quantity of 7-DHC-derived oxysterols produced.

The table below details key enzymes that modulate the profiles of 7-DHC and its derived oxysterols.

| Enzyme | Gene | Function | Impact on 7-DHC/Oxysterol Profile |

| 7-Dehydrocholesterol Reductase | DHCR7 | Catalyzes the conversion of 7-DHC to cholesterol. elifesciences.orgnih.gov | Deficiency leads to accumulation of 7-DHC, thereby increasing the substrate for the generation of 7-DHC-derived oxysterols. elifesciences.orgnih.gov |

| Sterol 27-Hydroxylase | CYP27A1 | A mitochondrial cytochrome P450 enzyme that hydroxylates sterols. nih.gov | May be involved in the secondary metabolism of primary 7-DHC oxysterols. nih.gov Its deficiency is associated with elevated 7-DHC levels. acs.org |

| Cholesterol 24-Hydroxylase | CYP46A1 | A brain-specific cytochrome P450 enzyme that hydroxylates cholesterol and other sterols. nih.gov | Influences overall brain sterol homeostasis; its activity can affect the levels of cholesterol precursors and their metabolites. nih.gov |

Regulation of 7 Dehydrocholesterol Metabolism

Transcriptional Control of DHCR7 Expression

The expression of the DHCR7 gene is modulated by several transcription factors and regulatory elements within its promoter region, ensuring that its production is responsive to the cell's sterol levels.

The primary driver of DHCR7 gene transcription is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.govresearchgate.net SREBP-2 is a key transcription factor that governs the expression of numerous genes involved in cholesterol biosynthesis and uptake. sciencedaily.com When cellular sterol levels are low, SREBP-2 is activated and binds to specific DNA sequences known as sterol regulatory elements (SREs) located in the promoter regions of its target genes. researchgate.netsciencedaily.com The human DHCR7 promoter contains two such SREBP-2 binding sites, located at positions -155 and -55. nih.gov The site at -155 is a particularly responsive and well-conserved SRE. nih.gov Studies have shown a significant positive correlation between the expression of SREBP-2 and DHCR7, highlighting a clear regulatory relationship. nih.gov Knockdown of the SREBF2 gene has been observed to cause a significant downregulation of DHCR7. nih.gov This cooperative system, involving multiple SREs, is a unique feature that helps to fine-tune the control of cholesterol synthesis. nih.gov

The transcriptional activation of the DHCR7 gene by SREBP-2 is further enhanced by the involvement of the cofactor Nuclear Factor-Y (NF-Y). nih.gov NF-Y is a heterotrimeric transcription factor that binds to the highly conserved CCAAT box sequence found in many gene promoters. nih.govmdpi.com In the human DHCR7 promoter, a binding site for NF-Y is located at position -136, situated between the two SREBP-2 binding sites. nih.gov The presence of NF-Y facilitates a cooperative regulatory program, working in conjunction with SREBP-2 to synergistically activate DHCR7 transcription. nih.gov This interplay between SREBP-2 and NF-Y allows for a more robust and sensitive regulation of the final step in cholesterol biosynthesis.

While the regulation of cholesterol synthesis is a conserved process, comparative analysis reveals significant differences in the regulatory elements of the DHCR7 promoter between species, such as humans and rats. nih.gov Notably, the regulatory elements identified in the rat DHCR7 promoter are not all conserved in the human counterpart. nih.gov

The human DHCR7 promoter features a distinct arrangement of binding sites, including two for SREBP-2 (at -155 and -55) and one for the NF-Y cofactor (at -136). nih.gov In contrast, earlier studies on the rat promoter did not identify the highly responsive SRE at the -155 position, which is well-conserved across mammals. nih.gov Furthermore, the location of the weaker SREBP-2 binding site at -55 in the human promoter may represent an evolutionary shift from the SRE previously characterized in the rat promoter. nih.gov These differences underscore the species-specific evolution of gene regulatory mechanisms, even for fundamentally important metabolic enzymes.

Table 1: Comparison of Regulatory Elements in Human vs. Rat DHCR7 Promoters

| Regulatory Element | Human Promoter Position | Rat Promoter Characterization |

| SREBP-2 Binding Site 1 | -155 (Highly responsive) | Not previously identified in early studies nih.gov |

| SREBP-2 Binding Site 2 | -55 (Weaker site) | An SRE was identified, but its exact location appears to have shifted during evolution compared to the human site nih.gov |

| NF-Y Binding Site | -136 | Not a focus of early rat promoter studies nih.gov |

Transcriptional repression is another layer of control for gene expression. In the context of sterol biosynthesis, the transcription factor MOT3 has been identified as a repressor in Saccharomyces cerevisiae, the yeast equivalent of cholesterol regulation. MOT3 represses the transcription of several ERG genes, which are responsible for ergosterol (B1671047) biosynthesis, by directly binding to their promoter regions. This action is crucial for modulating ergosterol levels and maintaining normal membrane function in yeast.

In mammals, a different mechanism of transcriptional suppression for DHCR7 involves DNA methylation. Studies on the rat Dhcr7 gene have shown that its proximal promoter contains CpG islands. nih.gov Methylation of these CpG islands leads to the suppression of transcriptional activity. nih.gov This repression can be reversed by using a demethylating agent, which restores the promoter's activity. nih.gov This indicates that epigenetic modifications like DNA methylation are an important mechanism for regulating DHCR7 expression. nih.gov

Post-Translational Regulation of DHCR7

Beyond transcriptional control, the amount of active DHCR7 protein in the cell is also managed after it has been synthesized, a process known as post-translational regulation.

DHCR7 is subject to a classic feedback inhibition loop mediated by the end-product of its pathway, cholesterol. nih.govmarrvel.org When cellular cholesterol levels are high, the DHCR7 protein is targeted for rapid degradation by the proteasome, a cellular machinery responsible for breaking down unneeded or damaged proteins. nih.gov This cholesterol-accelerated degradation reduces the levels and activity of the DHCR7 enzyme. nih.govmarrvel.org Consequently, the conversion of 7-DHC to cholesterol is slowed, leading to an accumulation of the 7-DHC substrate. nih.govmarrvel.org This mechanism serves as a critical regulatory switch, diverting the metabolic flux away from cholesterol production and towards the synthesis of vitamin D, for which 7-DHC is the precursor. nih.gov This post-translational control is distinct from that of DHCR24, the terminal enzyme in the alternative Bloch pathway of cholesterol synthesis, which appears to be a relatively stable protein.

Ubiquitination and Phosphorylation Mechanisms

The stability and activity of the DHCR7 enzyme are modulated by post-translational modifications, including ubiquitination and phosphorylation.

Ubiquitination and Proteasomal Degradation: DHCR7 is a relatively unstable protein that undergoes rapid turnover in the cell. nih.gov Its degradation is accelerated by cholesterol in a classic example of end-product inhibition. nih.govresearchgate.netnih.gov High levels of cholesterol trigger the attachment of ubiquitin molecules to DHCR7, marking it for destruction by the proteasome, a cellular machinery responsible for degrading unneeded or damaged proteins. nih.gov This cholesterol-mediated proteasomal degradation reduces the amount of active DHCR7 enzyme, leading to an accumulation of its substrate, 7-DHC. nih.govnih.gov This mechanism serves as a switch, diverting 7-DHC away from cholesterol synthesis and toward the vitamin D3 synthesis pathway, especially in the skin upon UV light exposure. nih.govresearchgate.netnih.gov The specific E3 ligase enzymes responsible for attaching ubiquitin to DHCR7 have not yet been fully identified. nih.gov

Vitamin D-Mediated Degradation of DHCR7

While cholesterol directly mediates the degradation of DHCR7, the role of vitamin D in this process is more complex and appears to be indirect. The degradation of DHCR7 triggered by cholesterol increases the pool of 7-DHC available for vitamin D synthesis. nih.govnih.gov

However, studies on the direct effect of vitamin D3 on DHCR7 have yielded different insights. In cultured human epidermal keratinocytes, treatment with vitamin D3 caused a rapid decrease in DHCR7 activity without changing the total amount of the enzyme present. uky.eduuky.edu This suggests a regulatory mechanism distinct from protein degradation. uky.eduuky.edu The effect was not observed in other cell types, such as immortalized skin cells or liver-derived cells. uky.eduuky.edu Furthermore, the active form of vitamin D, 1,25-dihydroxyvitamin D3, did not affect DHCR7 activity, indicating that the vitamin D receptor is likely not involved in this rapid regulation. uky.eduuky.edu Instead, it is proposed that vitamin D3 may trigger a rapid, widespread down-regulation of the entire cholesterol synthesis pathway at a very early stage. uky.eduuky.edu

Messenger RNA (mRNA) Degradation Mechanisms (e.g., YTHDF2)

The expression of the DHCR7 gene is also controlled at the post-transcriptional level through the degradation of its messenger RNA (mRNA). A key pathway for mRNA decay in eukaryotic cells involves the N6-methyladenosine (m6A) modification. The m6A "reader" protein, YTH N6-methyladenosine RNA binding protein 2 (YTHDF2), recognizes m6A-modified mRNAs and recruits cellular machinery to promote their degradation. nih.govnih.gov This process can involve deadenylation (removal of the poly-A tail) or direct endoribonucleolytic cleavage. nih.gov

While YTHDF2 is a well-established regulator of the stability of thousands of different mRNAs, its specific role in directly targeting DHCR7 mRNA for degradation is an area of ongoing investigation. nih.govarizona.edu Studies have shown that YTHDF2 can selectively bind to target mRNAs, such as Myh7 in cardiomyocytes, to promote their decay in an m6A-dependent manner. nih.govnih.govresearchgate.net This type of regulation represents a potential mechanism for controlling the levels of DHCR7 protein by modulating the stability and availability of its mRNA template.

Subcellular Localization and Metabolic Flux Control

The efficiency of 7-DHC metabolism is heavily influenced by the specific locations of the biosynthetic enzymes within the cell and the flow of intermediates between different organelles.

Endoplasmic Reticulum (ER) and Lipid Droplet (LD) Roles in Biosynthesis

The synthesis of cholesterol, including the conversion of 7-DHC, primarily occurs in the endoplasmic reticulum (ER). nih.govproteinatlas.orgnih.gov The enzymes of the post-squalene pathway, including DHCR7, are predominantly localized to the ER membrane. nih.govwikipedia.org Studies have confirmed that DHCR7, along with other enzymes like DHCR24 and EBP, are expressed in the ER and the nuclear envelope. nih.govnih.gov

Pathway Compartmentalized Reconstitution Strategies

To overcome the limitations imposed by subcellular compartmentalization, metabolic engineering strategies have been developed, particularly in yeast (Saccharomyces cerevisiae), to optimize the production of 7-DHC. nih.gov These "pathway compartmentalized reconstitution" strategies involve rearranging the subcellular location of the biosynthetic enzymes to improve metabolic flux. nih.gov

Research has shown that the strategic relocation of enzyme modules can significantly enhance 7-DHC production. For instance, in engineered yeast:

Targeting the heterologous enzyme DHCR24 to lipid droplets while keeping other enzyme modules (e.g., ERG1/11/24) in the ER improved the conversion efficiency of intermediates to 7-DHC. nih.gov

Reconstructing the entire post-squalene pathway on the surface of lipid droplets led to a substantial increase in 7-DHC titer while significantly reducing the accumulation of the precursor squalene (B77637). nih.gov

These studies demonstrate that by rewiring the spatial organization of the metabolic pathway and targeting enzymes to specific organelles like the ER or LDs, it is possible to alleviate metabolic bottlenecks and dramatically boost the production of 7-dehydrocholesterol. nih.govnih.govresearchgate.net

Biological Significance of 7 Dehydrocholesterol

Role in Steroidogenesis

Steroidogenesis comprises the metabolic pathways for producing steroid hormones from cholesterol. While 7-DHC is recognized as the immediate precursor to cholesterol in the Kandutsch-Russell pathway, it also serves as a substrate for alternative enzymatic transformations, leading to the generation of a unique class of steroidal compounds. nih.gov

7-Dehydrocholesterol is a versatile precursor molecule that gives rise to several biologically important compounds. Its most well-documented role is as provitamin-D3; upon exposure to UVB radiation in the skin, 7-DHC is converted to vitamin D3. britannica.comwikipedia.orgnih.gov Beyond this, 7-DHC can be processed by steroidogenic enzymes to initiate new metabolic pathways.

Research has demonstrated that the cytochrome P450 side-chain cleavage enzyme (P450scc), which classically converts cholesterol to pregnenolone, can also efficiently use 7-DHC as a substrate. nih.govplos.org This reaction cleaves the side chain of 7-DHC to produce 7-dehydropregnenolone (7-DHP). nih.govplos.orgnih.gov The efficiency of this conversion is comparable to that of cholesterol to pregnenolone. plos.org 7-DHP can then be further metabolized by other steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and CYP17, into downstream products like 7-dehydroprogesterone and 17-hydroxy-7-DHP. plos.orgnih.gov In insects, 7-DHC also serves as a precursor for the essential molting hormone, ecdysone. wikipedia.orgmdpi.com

| Precursor Compound | Enzyme/Process | Resulting Compound(s) |

|---|---|---|

| 7-Dehydrocholesterol (7-DHC) | UVB Radiation | Vitamin D3 |

| 7-Dehydrocholesterol (7-DHC) | P450scc (CYP11A1) | 7-Dehydropregnenolone (7-DHP) |

| 7-Dehydropregnenolone (7-DHP) | 3βHSD / CYP17 | 7-Dehydroprogesterone, 17-hydroxy-7-DHP |

| 7-Dehydrocholesterol (7-DHC) | DHCR7 | Cholesterol |

The discovery that P450scc can utilize 7-DHC as a substrate has led to the characterization of a novel steroidogenic pathway. plos.org This pathway operates in parallel to the classical pathway that begins with cholesterol. The process is initiated by the transport of 7-DHC to the inner mitochondrial membrane, likely facilitated by the steroidogenic acute regulatory (StAR) protein, where it can effectively compete with cholesterol for the P450scc binding site. nih.gov

The sequential transformation within this pathway has been defined as: 7-DHC → 22-hydroxy-7DHC → 20,22-dihydroxy-7DHC → 7-DHP plos.orgnih.gov

This metabolic cascade has been identified in adrenal glands from various mammalian species and is stimulated by factors that increase cyclic AMP (cAMP), indicating a regulatory mechanism similar to that of classical steroidogenesis. plos.orgnih.gov The intermediates of this pathway, which possess a 5,7-diene structure in the B-ring, are significant because they can be converted into a new family of biologically active vitamin D3-like compounds upon exposure to UVB radiation, particularly in the skin. nih.govplos.orgnih.gov This suggests a previously unrecognized route for generating a diverse array of secosteroids with potential physiological functions. nih.gov

| Step | Substrate | Key Enzyme | Product |

|---|---|---|---|

| 1 | 7-Dehydrocholesterol (7-DHC) | P450scc (CYP11A1) | 22-hydroxy-7DHC |

| 2 | 22-hydroxy-7DHC | P450scc (CYP11A1) | 20,22-dihydroxy-7DHC |

| 3 | 20,22-dihydroxy-7DHC | P450scc (CYP11A1) | 7-Dehydropregnenolone (7-DHP) |

| 4 | 7-Dehydropregnenolone (7-DHP) | 3βHSD / CYP17 | Further 5,7-diene steroids |

Involvement in Cellular Signaling Pathways

Beyond its role in steroid synthesis, 7-DHC and its metabolites are active participants in the regulation of fundamental cellular signaling pathways. An imbalance in 7-DHC levels, as seen in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS) where the enzyme 7-dehydrocholesterol reductase (DHCR7) is deficient, leads to developmental anomalies that are partly attributed to disrupted signaling. nih.govpnas.org

The Hedgehog (Hh) signaling pathway is crucial for embryonic development. pnas.org Evidence strongly indicates that 7-DHC and its derivatives are modulators of this pathway. The developmental defects observed in SLOS phenocopy those seen with deficient Hh signaling. pnas.org

Research has shown that B-ring oxysterols derived from 7-DHC can act as inhibitors of Smoothened (Smo), a key seven-transmembrane protein that is essential for Hh signal transduction. pnas.orgresearchgate.net This provides a direct molecular mechanism for the observed signaling disruption when 7-DHC accumulates. pnas.org Depleting endogenous 7-DHC has been found to enhance Hh pathway activation, further supporting its inhibitory role. pnas.org While the precise role of the enzyme DHCR7 is complex, with some studies suggesting it may function as a negative regulator of Hh signaling downstream of Smo, the accumulation of its substrate, 7-DHC, is clearly linked to pathway inhibition. nih.govrug.nl

The canonical Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis. nih.govnorthwestern.edu The activation of this pathway requires the recruitment of the scaffolding protein Dishevelled (Dvl) to the plasma membrane, a process that is dependent on cholesterol. researchgate.net The PDZ domain of Dvl specifically binds to cholesterol, which is essential for the subsequent stabilization and nuclear accumulation of β-catenin. researchgate.net

Recent studies have revealed that an accumulation of 7-DHC interferes with this process. 7-DHC can inhibit the binding between the Dvl-PDZ domain and plasma membrane-mimetic vesicles. researchgate.net This suggests that elevated levels of 7-DHC disrupt the proper localization and function of Dvl, thereby suppressing the Wnt/β-catenin signaling cascade. This inhibitory action of 7-DHC on a key developmental pathway highlights another facet of its biological significance and provides a potential explanation for some of the pathologies associated with its accumulation. researchgate.net

The Akt1/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. dovepress.com Aberrant activation of this pathway is common in various cancers, including melanoma. nih.gov 7-Dehydrocholesterol has been demonstrated to be an inhibitor of this pro-survival pathway in melanoma cells. nih.gov

Treatment of melanoma cells with 7-DHC leads to the induction of apoptosis and inhibits cell proliferation and invasion. nih.gov Mechanistic studies have revealed that 7-DHC exerts these effects by suppressing the Akt1/NF-κB pathway. Specifically, 7-DHC decreases the phosphorylation of Akt1 at the Serine-473 residue. nih.gov This reduction in active Akt1 subsequently prevents the nuclear translocation of RELA (p65), a key subunit of the NF-κB transcription factor. nih.gov By blocking RELA from entering the nucleus, 7-DHC prevents the transcription of NF-κB target genes that promote cell survival and proliferation. nih.gov

| Protein | Effect of 7-DHC | Mechanism |

|---|---|---|

| Akt1 | Decreased Phosphorylation (at Ser473) | Inhibition of Akt1 activation. |

| RELA (NF-κB subunit) | Inhibited Nuclear Translocation | Sequestering of RELA in the cytoplasm due to inactive Akt1. |

| NF-κB Target Genes | Repressed Transcription | Inability of RELA to reach nuclear DNA targets. |

Cellular Functions and Dynamics

As a key sterol, 7-DHC is an essential structural component of cellular membranes. nih.gov Large-scale atomistic molecular dynamics simulations have been employed to compare the effects of 7-DHC and cholesterol on the properties of lipid bilayers. These studies concluded that 7-DHC and cholesterol possess a virtually identical capacity to condense and order membranes. arvojournals.orgnih.gov This ordering effect, which involves increasing the thickness and structural integrity of the membrane, is strengthened at higher concentrations of the sterol. arvojournals.orgnih.gov This structural role is fundamental to maintaining the barrier function and fluidity of the plasma membrane, which is necessary for numerous cellular activities.

7-Dehydrocholesterol has been shown to actively modulate critical cellular processes, including proliferation and invasion, particularly in the context of cancer cells. Studies on melanoma have demonstrated that 7-DHC can inhibit cell proliferation and invasion in a dose-dependent manner. researchgate.net This anti-tumor activity is associated with the induction of apoptosis. researchgate.net

The mechanism underlying these effects in melanoma cells involves the suppression of the Akt1/NF-κB signaling pathway. researchgate.netnih.gov Specifically, 7-DHC was found to decrease the phosphorylation of Akt1, which in turn inhibits the nuclear translocation of the RELA proto-oncogene, a subunit of NF-κB. nih.gov In addition to its direct effects, oxidized derivatives of 7-DHC, known as oxysterols, have also been found to reduce the proliferation of neuroblastoma cells. youtube.com

Table 2: Research Findings on 7-DHC's Modulation of Cellular Processes

| Cell Type | Effect of 7-DHC | Mechanism | Source(s) |

| Melanoma (A375, A2058) | Inhibition of proliferation and invasion; induction of apoptosis. | Suppression of the Akt1/NF-κB signaling pathway. | researchgate.net, nih.gov |

| Neuroblastoma (Neuro2a) | Reduced proliferation and viability (by 7-DHC-derived oxysterols). | Induced cell differentiation. | youtube.com |

One of the most significant and recently discovered roles of 7-DHC is its function as a potent endogenous suppressor of ferroptosis. Ferroptosis is a form of regulated cell death driven by iron-dependent peroxidation of phospholipids (B1166683), which leads to membrane damage.

Multiple studies have revealed that the accumulation of 7-DHC protects cells from ferroptotic death. The underlying mechanism involves 7-DHC's ability to prevent phospholipid autoxidation. Due to its conjugated diene structure, 7-DHC has a far superior reactivity towards peroxyl radicals compared to other lipids. It effectively acts as a radical-trapping antioxidant, shielding both plasma and mitochondrial membranes from oxidative damage and subsequent fragmentation.

This anti-ferroptotic activity can be exploited by cancer cells to evade cell death and promote a more aggressive, therapy-resistant phenotype. Pharmacologically blocking the biosynthesis of 7-DHC can induce ferroptosis and inhibit tumor growth, whereas inhibiting the enzyme DHCR7, which converts 7-DHC to cholesterol, leads to 7-DHC accumulation and promotes cancer metastasis.

7-Dehydrocholesterol also influences autophagy and mitochondrial function. Research using animal models has shown that elevated levels of 7-DHC and its oxysterols can cause autophagic defects in the retinal pigment epithelium (RPE).

Regarding mitochondria, 7-DHC plays a dual role. As mentioned, its potent antioxidant properties shield mitochondrial membranes from the phospholipid peroxidation that drives ferroptosis. However, other studies have associated 7-DHC with mitochondrial dysfunction. In melanoma cells, the cytotoxic effects of 7-DHC were linked to a reduction in the mitochondrial membrane potential. Furthermore, in keratinocytes, the partial replacement of cholesterol with 7-DHC was shown to increase UVA-induced reactive oxygen species (ROS), an effect that could be inhibited by a mitochondrial radical quencher, suggesting mitochondria are a key site of this 7-DHC-enhanced oxidative stress.

Pathophysiological Implications of 7 Dehydrocholesterol Dysregulation

Smith-Lemli-Opitz Syndrome (SLOS)

SLOS is a congenital disorder characterized by a wide spectrum of anomalies, including distinctive facial features, growth restriction, intellectual disability, and various malformations. nih.govmedlineplus.govorpha.net The severity of the syndrome can vary significantly, from mild cases with subtle physical and learning difficulties to severe, life-threatening forms with profound intellectual disability and major physical abnormalities. nih.govmedlineplus.gov

Etiology: DHCR7 Deficiency and Gene Mutations

The underlying cause of SLOS is a deficiency in the enzyme 7-dehydrocholesterol reductase (DHCR7). orpha.netmedscape.comnih.gov This enzyme is responsible for catalyzing the conversion of 7-DHC to cholesterol, the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis. medscape.comfrontiersin.org Mutations in the DHCR7 gene, located on chromosome 11q13.4, lead to a reduction or complete loss of DHCR7 enzyme activity. medlineplus.govorpha.netsevenpublicacoes.com.br

More than 150 different mutations in the DHCR7 gene have been identified in individuals with SLOS. frontiersin.org The type and location of the mutation often correlate with the severity of the disease. frontiersin.org For instance, null mutations that result in a complete absence of functional enzyme are generally associated with a more severe phenotype, while missense mutations that allow for some residual enzyme activity tend to cause milder forms of the syndrome. wikipedia.org Many individuals with SLOS are compound heterozygotes, meaning they have two different mutant alleles of the DHCR7 gene. researchgate.net

Accumulation of 7-Dehydrocholesterol and Altered Cholesterol/Sterol Ratios

The deficiency of DHCR7 leads to two primary biochemical abnormalities: a significant accumulation of 7-DHC and its isomer, 8-dehydrocholesterol (B109809), and a deficiency of cholesterol. medscape.commedlink.commedjournal360.com This results in a markedly altered ratio of 7-DHC to cholesterol in plasma and tissues, which is a key diagnostic marker for SLOS. frontiersin.orgwikipedia.orgtestcatalog.org While most patients exhibit low plasma cholesterol levels (hypocholesterolemia), about 10% may have levels within the normal range. wikipedia.org However, elevated levels of 7-DHC are a consistent and specific finding. medscape.comwikipedia.org

The accumulation of 7-DHC is not merely a benign byproduct of a metabolic block. 7-DHC itself is considered to be potentially toxic, and its increased levels are thought to contribute significantly to the pathophysiology of SLOS. medscape.combiologists.com The dual impact of cholesterol deficiency and 7-DHC toxicity underlies the diverse clinical manifestations of the syndrome. medscape.comwikipedia.org

Neurological Manifestations and Neurodevelopmental Abnormalities

The central nervous system is particularly vulnerable to the metabolic disturbances in SLOS. mhmedical.com Neurological and neurodevelopmental issues are prominent features of the syndrome and include:

Intellectual disability, ranging from mild to severe. nih.govmedlineplus.gov

Behavioral problems, such as hyperactivity, self-injurious behavior, and features of autism spectrum disorder. medlineplus.govorpha.netpsychiatryonline.org

Structural brain abnormalities, including microcephaly (small head size), hypoplasia or agenesis of the corpus callosum, and in severe cases, holoprosencephaly. medlineplus.govorpha.netsevenpublicacoes.com.br

Weak muscle tone (hypotonia) in infancy. medlineplus.gov

These neurological impairments are a direct consequence of both the lack of cholesterol, which is essential for brain development and myelination, and the toxic effects of elevated 7-DHC and its derivatives. wikipedia.orgbiologists.com

Recent research has highlighted the detrimental role of oxysterols derived from the oxidation of excess 7-DHC. nih.govnih.gov 7-DHC is highly susceptible to free radical oxidation, leading to the formation of various oxysterols. nih.gov One such oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been shown to interfere with normal brain development. nih.govnih.gov

Studies have demonstrated that DHCEO can induce premature neurogenesis in cortical neural precursors. nih.govnih.govbiorxiv.org This premature differentiation depletes the pool of neural stem cells, which can lead to long-term deficits in brain structure and function. nih.govnih.gov This process appears to be mediated through the activation of the glucocorticoid receptor (GR) and subsequent signaling pathways. nih.govnih.govbiorxiv.org

The proper formation of dendrites and axons is fundamental for establishing neuronal circuits. In SLOS, this process is disrupted. Studies using mouse models of SLOS have shown increased dendrite and axon formation in hippocampal neurons. nih.govresearchgate.netnih.gov This aberrant growth is linked to the altered signaling pathways, including the activation of Rho GTPases, which regulate the actin cytoskeleton crucial for neuronal process outgrowth. nih.gov The toxic accumulation of 7-DHC-derived oxysterols is also believed to contribute to these abnormalities in neuronal connectivity. nih.govresearchgate.net

Cholesterol is a critical component of neuronal cell membranes and plays a vital role in the function of membrane-bound proteins like neurotransmitter receptors. The serotonin1A (5-HT1A) receptor, a G-protein coupled receptor involved in mood and behavior, is particularly sensitive to its lipid environment. ccmb.res.in

Systemic Effects and Tissue-Specific Accumulation

In Smith-Lemli-Opitz syndrome (SLOS), the deficiency of 7-dehydrocholesterol (DHCR7) reductase leads to a systemic accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-dehydrocholesterol (8-DHC), in all bodily tissues and fluids, alongside reduced cholesterol levels. wikipedia.orgnih.govnih.govjci.org This accumulation is a key driver of the pathophysiology of the disease.

The distribution of 7-DHC is widespread, with markedly increased concentrations found in various organs. nih.gov Studies on affected individuals and animal models have revealed significant accumulation in the adrenal glands, liver, kidneys, brain, and adipose tissue. nih.govplos.orgbiorxiv.org In severe cases, dehydrocholesterols can constitute more than half of the total sterols in these tissues. nih.gov The brain is particularly affected, with profound cholesterol deficits and a corresponding replacement by dehydrocholesterols, which can make up 80% of total sterols in the brain of severely affected individuals. plos.org This is especially critical as the central nervous system relies on its own de novo cholesterol synthesis after the formation of the blood-brain barrier. walshmedicalmedia.com

The systemic consequences of 7-DHC accumulation are multifaceted. 7-DHC is a highly reactive molecule, prone to oxidation, leading to the formation of various oxysterols. nih.govresearchgate.net One such derivative, 3β,5α-dihydroxy-cholest-7-en-6-one (DHCEO), is considered a biomarker for oxidative stress in SLOS. oup.com This increased oxidative stress is thought to contribute significantly to the cellular damage and dysfunction seen in the syndrome. researchgate.net Furthermore, due to its structural similarity to cholesterol, 7-DHC can be incorporated into cell membranes, altering their properties and affecting the function of membrane-associated proteins. frontiersin.org The altered membrane composition can lead to abnormalities in cellular processes and signaling pathways. frontiersin.org While the severity of SLOS often correlates with the degree of cholesterol deficiency, the toxic effects of 7-DHC and its derivatives are also considered major contributors to the disease's pathology. orpha.netnih.gov

Animal Models of SLOS

To better understand the pathophysiology of Smith-Lemli-Opitz syndrome and to test potential therapeutic strategies, several animal models have been developed. These models replicate key biochemical and, in some cases, clinical features of the human condition.

Mouse Models:

Knockout Models: Mice with a complete knockout of the Dhcr7 gene (Dhcr7-/-) exhibit the biochemical hallmarks of severe SLOS, including undetectable cholesterol levels and a massive accumulation of 7-DHC. nih.govplos.org These mice typically die shortly after birth due to respiratory failure and an inability to feed, and they display malformations such as cleft palate. plos.orgoup.com These models are useful for studying the most severe, early-lethal forms of SLOS.

Hypomorphic Models: To study less severe forms of SLOS, hypomorphic mouse models have been created. For instance, the Dhcr7T93M/T93M mouse carries a common missense mutation found in human patients. frontiersin.org These mice are viable and have elevated 7-DHC levels, though the biochemical phenotype can improve with age. oup.com They have been instrumental in studying the long-term consequences of SLOS and for comparative proteomic analyses of tissues like skeletal muscle. frontiersin.org

Conditional Knockout Models: More recently, conditional knockout mice (Dhcr7flx/flx) have been generated, allowing for tissue-specific or temporal deletion of the Dhcr7 gene. oup.com For example, a liver-specific knockout (Dhcr7L-KO) has been created to study the role of hepatic cholesterol synthesis in SLOS. oup.com These models are valuable for dissecting the tissue-specific roles of DHCR7 and the consequences of its deficiency in different organs. oup.com

Rat Models:

A pharmacological model of SLOS can be induced in rats by treating them with AY9944, a chemical that inhibits the DHCR7 enzyme. researchgate.netnih.gov This model replicates the biochemical features of SLOS, including the accumulation of 7-DHC in all tissues. researchgate.net The AY9944-treated rat model has been particularly useful for studying specific pathologies associated with SLOS, such as retinal degeneration. researchgate.netnih.gov

These animal models, while not perfectly replicating every aspect of the human condition, provide invaluable tools for investigating the molecular mechanisms of SLOS and for the preclinical evaluation of potential therapies. ucl.ac.uk

Other Related Disorders

Lathosterolosis

Lathosterolosis is a rare, autosomal recessive inborn error of cholesterol biosynthesis that shares some clinical features with Smith-Lemli-Opitz syndrome. researchgate.netnih.gov It is caused by a deficiency of the enzyme sterol-C5-desaturase (SC5D), which is encoded by the SC5D gene. researchgate.net This enzyme catalyzes the conversion of lathosterol (B1674540) to 7-dehydrocholesterol, the step immediately preceding the DHCR7-catalyzed reaction in the cholesterol synthesis pathway. researchgate.net

Clinical and Biochemical Features of Lathosterolosis

| Feature | Description |

| Biochemical Hallmark | Elevated levels of lathosterol in the plasma and fibroblasts. researchgate.netnih.gov Cholesterol and 7-dehydrocholesterol levels may be normal or low. researchgate.net |

| Clinical Manifestations | - Microcephaly: A small head circumference is a common finding. researchgate.netaacrjournals.org - Dysmorphic Facial Features: These can include bitemporal narrowing, a high-arched palate, and anteverted nostrils. aacrjournals.orgresearchgate.net - Developmental Delay/Intellectual Disability: Global developmental delays are consistently observed. researchgate.netaacrjournals.org - Limb Anomalies: Postaxial polydactyly and syndactyly of the toes are frequently reported. researchgate.netnih.gov - Cataracts: Have been identified in some patients. researchgate.netaacrjournals.org - Liver Disease: Can range from elevated liver enzymes to progressive cholestasis and liver failure. researchgate.netaacrjournals.org |

Due to the overlapping clinical features, lathosterolosis can be a differential diagnosis for SLOS. researchgate.net However, the distinct biochemical profile of elevated lathosterol allows for its specific diagnosis. researchgate.netnih.gov

Implications in Cancer Progression

Recent research has uncovered a complex and context-dependent role for the cholesterol biosynthesis pathway, and specifically DHCR7 and 7-dehydrocholesterol, in the progression of various cancers.

DHCR7 Upregulation in Cancer

Increased expression of DHCR7 has been observed in several types of cancer, where it often correlates with a more aggressive phenotype and poorer prognosis. dntb.gov.uaaacrjournals.orgzenodo.org

Bladder Cancer: DHCR7 is upregulated in bladder cancer tissues compared to normal tissues. nih.govmagtech.com.cnnih.gov This overexpression is associated with increased tumor invasion and metastasis. nih.govmagtech.com.cn One mechanism for this upregulation involves decreased mRNA degradation mediated by YTHDF2. nih.govmagtech.com.cn Functionally, elevated DHCR7 in bladder cancer cells promotes metastasis by activating the cAMP/PKA/FAK signaling pathway. nih.govmagtech.com.cnnih.govnih.gov DHCR7 knockdown has been shown to reverse these effects and decrease tumorigenesis in vivo. frontiersin.org

Colorectal Cancer: DHCR7 is also broadly overexpressed in colorectal cancer (CRC), with even higher expression in lymph node metastases compared to primary tumors. aacrjournals.org Knockdown of DHCR7 in CRC cells inhibits their proliferation, migration, and invasion. dntb.gov.uamdpi.com Studies suggest that DHCR7 may promote CRC progression by regulating the Wnt signaling pathway. mdpi.com Furthermore, the transcription factor SREBF2 has been implicated in the upregulation of DHCR7 in colon cancer. nih.gov

Other Cancers: DHCR7 upregulation has been linked to poor prognosis and lymph node metastasis in cervical cancer, where it is thought to act through the KANK4/PI3K/AKT axis and by promoting the secretion of VEGF-C. ingentaconnect.com In hepatocellular carcinoma, the transmembrane protein TMEM147 can increase the transcription of DHCR7 through the activation of STAT2. spandidos-publications.com

Mechanisms of DHCR7 Upregulation in Cancer

| Cancer Type | Proposed Mechanism of Upregulation |

| Bladder Cancer | Decreased mRNA degradation mediated by YTHDF2; m6A modification. nih.govnih.gov |

| Colorectal Cancer | Regulation by the Wnt signaling pathway; potential downstream target of SREBF2. mdpi.comnih.gov |

| Cervical Cancer | Associated with the KANK4/PI3K/AKT axis. ingentaconnect.com |

| Hepatocellular Carcinoma | Increased transcription via TMEM147 and STAT2 activation. spandidos-publications.com |

7-Dehydrocholesterol as a Potential Anti-Melanoma Agent

In contrast to the pro-tumorigenic role of DHCR7 in some cancers, its substrate, 7-dehydrocholesterol, has demonstrated anti-cancer properties, particularly in melanoma. researchgate.netunina.itaging-us.com

Studies have shown that 7-DHC can induce apoptosis (programmed cell death) and inhibit the proliferation and invasion of melanoma cells in a dose-dependent manner. researchgate.netunina.itaging-us.com This anti-melanoma effect appears to be mediated, at least in part, through the modulation of specific signaling pathways.

One of the key mechanisms identified is the inhibition of the Akt1/NF-κB signaling pathway. researchgate.netunina.it Research has demonstrated that treatment with 7-DHC leads to a decrease in the phosphorylation of Akt1. researchgate.net This, in turn, inhibits the translocation of the NF-κB subunit RELA into the nucleus, thereby suppressing NF-κB signaling, which is known to promote cancer cell survival and proliferation. researchgate.net

The cytotoxic effects of 7-DHC in melanoma cells are also associated with an increase in reactive oxygen species (ROS) production, an increase in the pro-apoptotic protein Bax, a decrease in the Bcl-2/Bax ratio, and a reduction in the mitochondrial membrane potential. These findings suggest that 7-DHC can trigger the intrinsic apoptotic pathway. The potential of 7-DHC to induce cell death in melanoma highlights a strategic opportunity for therapeutic intervention by manipulating cholesterol metabolism in these cancer cells.

Cholesterol Metabolism Dysregulation in Carcinogenesis

The dysregulation of cholesterol metabolism is an emerging hallmark of cancer, with alterations in this pathway supporting the rapid proliferation and survival of tumor cells. aging-us.com Central to this metabolic reprogramming is the cholesterol biosynthesis pathway and its intermediates, including 7-Dehydrocholesterol (7-DHC). The modulation of 7-DHC levels, either through its accumulation or depletion, has profound and often context-dependent effects on cancer progression, highlighting its significance in the pathophysiological landscape of various malignancies.

The role of 7-DHC itself in cancer is complex, exhibiting a dual function that can either promote or suppress tumorigenesis depending on the cellular context and the specific type of cancer. In some malignancies, such as melanoma, an increase in 7-DHC has been shown to have anti-cancer effects. spandidos-publications.com In contrast, in other cancers like Burkitt's lymphoma and neuroblastoma, the accumulation of 7-DHC can enhance cellular fitness and promote a more aggressive phenotype by protecting cancer cells from a form of iron-dependent cell death known as ferroptosis. nih.gov This protective mechanism is attributed to 7-DHC's ability to act as a potent antioxidant, shielding cell membranes from lipid peroxidation. nih.govnih.gov

The following tables present detailed research findings on the expression of DHCR7 in various cancers and the effects of 7-DHC on cancer cell lines, illustrating the intricate role of this cholesterol precursor in carcinogenesis.

Table 1: Expression of 7-Dehydrocholesterol Reductase (DHCR7) in Various Cancers and its Clinical Significance

| Cancer Type | DHCR7 Expression Status | Clinical Correlation | Reference |

|---|---|---|---|

| Cervical Cancer | Increased in cancer samples | Associated with advanced T stage, lymph node invasion, clinical stage, and poorer overall survival (OS), progression-free interval (PFI), and disease-specific survival (DSS). | nih.gov |

| Breast Cancer | Upregulated in breast cancer cells | High expression is significantly associated with tumor immune infiltration level, pathological M stage, and poor prognosis. | aging-us.comnih.gov |

| Bladder Cancer | Upregulated in bladder cancer tissues compared to normal tissues | Correlated with increased invasion and metastasis, and a dismal prognosis. | aacrjournals.orgnih.govresearchgate.netaacrjournals.org |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulation of DHCR7 | Knockdown of DHCR7 decreased the viability of HNSCC cells. | aacrjournals.orgnih.gov |

| Colon Cancer | High expression in tumor tissue | High DHCR7 expression was related to poor prognosis. | researchgate.net |

| Pan-Cancer Analysis | Highly expressed in most cancers | Associated with poor prognosis, advanced tumor stage, and metastasis in most tumor types. | researchgate.net |

Table 2: Research Findings on the Effects of 7-Dehydrocholesterol (7-DHC) in Cancer Models

| Cancer Model | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Melanoma (A375 and A2058 cell lines) | Treatment with 7-DHC at various concentrations. | 7-DHC at 10 and 25 µM significantly inhibited cell proliferation. It also induced apoptosis and inhibited cell migration at higher concentrations. The mechanism involves the suppression of the Akt1/NF-κB signaling pathway. | spandidos-publications.com |

| Melanoma (A2058 cell line) | Evaluation of the cytotoxic effects of 7-DHC. | 7-DHC treatment for 24 to 72 hours led to a reduction in cell growth and viability, associated with increased ROS production and markers of apoptosis. | researchgate.net |

| Colon Cancer (CT26 cell line) | In vitro treatment with 7-DHC loaded nanoparticles (7-DHC@PLGA NPs) and radiation. | 7-DHC@PLGA NPs showed an IC50 of 52.0 µg/mL. In combination with radiation, it significantly enhanced cancer cell death, with a survival fraction of 0.209 at a 2 Gy radiation dose compared to 0.530 for radiation alone. | nih.govresearchgate.net |

| Colon Cancer (CT26 tumor-bearing mice) | In vivo treatment with 7-DHC@PLGA NPs and radiation. | The combination therapy led to the most effective tumor suppression, with 30% of the animals being tumor-free on Day 43. | nih.gov |

| Burkitt's Lymphoma (SU-DHL-8 xenograft model) | Inhibition of 7-DHC synthesis using TASIN-30. | TASIN-30 injection markedly reduced 7-DHC levels in tumor tissues and inhibited tumor growth. | nih.gov |

| Hepatocellular Carcinoma (Huh-7 cells) | Genetic and pharmacological inhibition of DHCR7. | Inhibition of DHCR7 led to the accumulation of 7-DHC, which in turn suppressed ferroptosis by preventing lipid peroxidation. | nih.gov |

Future Research Directions in 7 Dehydrocholesterol Biology

Elucidating Uncharacterized Enzymatic Mechanisms

The metabolic fate of 7-DHC is more complex than a simple conversion to cholesterol by 7-dehydrocholesterol reductase (DHCR7) or to previtamin D3 by UVB light. nih.govnih.gov Research has begun to uncover alternative metabolic pathways, and a significant future direction lies in the full elucidation of these uncharacterized enzymatic mechanisms.

Recent findings have shown that cytochrome P450 enzymes, traditionally associated with steroidogenesis and drug metabolism, can also act on 7-DHC. For instance, the steroidogenic enzyme P450scc (CYP11A1) can cleave the side chain of 7-DHC to produce 7-dehydropregnenolone (7-DHP), initiating a novel steroidogenic pathway that generates steroidal 5,7-dienes. plos.org The efficiency of this reaction is comparable to the conversion of cholesterol to pregnenolone, suggesting it could be a physiologically relevant pathway, especially in tissues with high 7-DHC levels or in pathological conditions like Smith-Lemli-Opitz Syndrome (SLOS), where 7-DHC accumulates due to DHCR7 deficiency. plos.orgresearchgate.net

Future research must focus on:

Identifying and Characterizing Novel Enzymes: Beyond CYP11A1, other enzymes may metabolize 7-DHC. For example, CYP27A1 and CYP7A1 have been implicated in the oxidation of 7-DHC. mdpi.comnih.gov A systematic approach using modern proteomics and genetic screening is needed to identify all enzymes that accept 7-DHC as a substrate.

Mapping Tissue-Specific Metabolism: The enzymatic machinery for 7-DHC metabolism likely varies between tissues. Adrenal glands, skin, and liver are key sites, but the brain, where 7-DHC accumulation has severe consequences, is also a critical area of investigation. nih.govplos.orgbiorxiv.org Defining the tissue-specific expression and activity of these enzymes will be crucial.

Understanding Regulatory Mechanisms: How these alternative pathways are regulated is a major unknown. Research should explore how factors like substrate (7-DHC) availability, hormonal signals, and cellular stress influence the flux of 7-DHC through these different metabolic routes. For example, the conversion of 7-DHC to 7-DHP is stimulated by cAMP-dependent pathways. plos.org

The table below summarizes known and potential enzymatic reactions involving 7-DHC that warrant further investigation.

| Enzyme Family | Specific Enzyme(s) | Substrate | Product(s) | Significance/Research Focus |

| Cytochrome P450 | CYP11A1 (P450scc) | 7-Dehydrocholesterol | 7-Dehydropregnenolone (7-DHP), 22-hydroxy-7-DHC, 20,22-dihydroxy-7-DHC | Initiates a novel steroidogenic pathway; its regulation and physiological relevance in different tissues need to be explored. plos.org |

| CYP27A1 | 7-Dehydrocholesterol | 27-Hydroxy-7-dehydrocholesterol | Potential role in generating oxysterol derivatives of 7-DHC; contribution to SLOS pathology. mdpi.com | |

| CYP7A1 | 7-Dehydrocholesterol | 7-Oxocholesterol | Implicated in the enzymatic oxidation of 7-DHC, particularly in the context of SLOS. nih.gov | |

| CYP46A1 | 7-Dehydrocholesterol | 24S-Hydroxy-7-dehydrocholesterol | Role in brain sterol metabolism; potential for generating neuroactive oxysterols from 7-DHC. | |

| Hydroxysteroid Dehydrogenases | 3β-HSD, 11β-HSD | 7-Dehydropregnenolone | 7-Dehydroprogesterone | Further metabolism of 7-DHP; species-specific differences in these pathways require clarification. plos.org |

Exploring Broader Biological Roles and Pathways Beyond Canonical Functions

Historically, the biological significance of 7-DHC has been linked to its role as a precursor. However, there is growing evidence that 7-DHC itself, and its unique metabolites, have biological activities that are independent of cholesterol and vitamin D. The accumulation of 7-DHC in SLOS provides a human model system where these non-canonical roles become pathologically evident. nih.govnih.gov

A key area of future research is the role of 7-DHC in cellular signaling. Studies have shown that 7-DHC, but not cholesterol, can suppress canonical TGF-β signaling. nih.govnih.gov It achieves this by altering the localization of TGF-β receptors within plasma membrane microdomains, specifically by recruiting them to lipid rafts/caveolae. nih.gov This finding has potential implications for conditions like atherosclerosis, where TGF-β signaling is protective. nih.gov Furthermore, 7-DHC accumulation has been found to inhibit the Wnt/β-catenin pathway, which could contribute to the neurodevelopmental defects seen in SLOS. elifesciences.org

Another emerging, and somewhat paradoxical, role for 7-DHC is in regulating a form of programmed cell death called ferroptosis. Recent studies have revealed that while the enzyme DHCR7 is pro-ferroptotic, its substrate, 7-DHC, acts as a potent suppressor of ferroptosis. news-medical.netusp.br 7-DHC's high reactivity allows it to shield membrane phospholipids (B1166683) from the lipid peroxidation that drives this cell death pathway. news-medical.netusp.br This anti-ferroptotic activity may be exploited by cancer cells, such as neuroblastoma and Burkitt lymphoma, to evade cell death and promote a more aggressive phenotype. news-medical.netusp.br

Future research in this area should focus on:

Membrane Biophysics: While some studies suggest 7-DHC has a similar ability to cholesterol in ordering and condensing lipid membranes, more research is needed to understand how the extra double bond in its B-ring affects membrane properties like fluidity, permeability, and the formation of lipid rafts. researchgate.net These biophysical changes likely underpin its effects on membrane-bound receptor signaling.

Receptor and Protein Interactions: Systematically identifying proteins that directly bind to 7-DHC is a critical next step. This could uncover novel receptors or regulatory interactions that are modulated by cellular 7-DHC levels.

Oxysterol Signaling: 7-DHC is highly susceptible to oxidation, leading to a complex mixture of oxysterols. nih.govnih.gov These 7-DHC-derived oxysterols are not merely byproducts but are biologically active molecules that can induce cytotoxicity, alter gene expression, and cause neurogenic defects, potentially playing a significant role in the pathology of SLOS. nih.govelifesciences.org

| Biological Process | Observed Effect of 7-DHC/Metabolites | Potential Mechanism | Future Research Direction |

| Cell Signaling | Suppression of canonical TGF-β signaling. nih.govnih.gov | Recruitment of TGF-β receptors to lipid rafts/caveolae. nih.gov | Investigate implications for atherosclerosis and fibrosis; identify specific lipid-protein interactions. |

| Inhibition of Wnt/β-catenin pathway. elifesciences.org | Not fully elucidated. | Clarify the mechanism and its contribution to developmental abnormalities in SLOS. | |

| Cell Death | Suppression of ferroptosis. news-medical.netusp.br | Acts as a radical-trapping antioxidant, preventing phospholipid peroxidation. news-medical.net | Explore as a therapeutic target in cancers that rely on 7-DHC accumulation for survival. |

| Membrane Biology | Condenses and orders lipid bilayers, similar to cholesterol. researchgate.net | Insertion into the membrane, affecting lipid packing. | Detailed comparison of how 7-DHC and cholesterol differentially modulate membrane domain organization and function. |

| Immune Response | Promotes type I interferon production via IRF3 activation. nih.gov | Enhances AKT3 expression and activation, leading to IRF3 phosphorylation. nih.gov | Evaluate DHCR7 inhibitors and 7-DHC as potential antiviral therapeutics. |

Advanced Methodologies for Comprehensive Sterolomics and Metabolomics

Progress in understanding the complex biology of 7-DHC is intrinsically linked to advancements in analytical chemistry. "Sterolomics," the comprehensive analysis of sterols and their metabolites, is essential for accurately profiling the changes in these molecules in biological systems. nih.govmdpi.com

A major challenge in sterol analysis is the sheer complexity and dynamic range of these lipids. Cholesterol is often present at concentrations thousands of times higher than its precursors or oxysterol metabolites. nih.gov Furthermore, 7-DHC is over 100 times more reactive to free radical oxidation than cholesterol, making it highly prone to generating analytical artifacts during sample preparation and analysis (ex vivo oxidation). nih.gov

Future research will depend on the continued development and application of advanced methodologies:

Mass Spectrometry (MS): Gas chromatography-MS (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are the workhorses of sterol analysis. nih.gov Future efforts will focus on improving sensitivity, developing methods for isomer separation, and expanding the library of characterized sterol standards. Enzyme-assisted derivatization strategies, which add a chargeable tag to sterols, can significantly enhance ionization efficiency and detection limits. shu.ac.uk

Mass Spectrometry Imaging (MSI): Techniques like MALDI-IM-MSI (Matrix-Assisted Laser Desorption/Ionization-Ion Mobility-Mass Spectrometry Imaging) are revolutionizing the field by allowing for the spatial localization of sterols directly in tissue sections. biorxiv.org This is crucial for understanding the tissue- and even cell-specific metabolism of 7-DHC in complex organs like the brain. biorxiv.orgshu.ac.uk This technology can map the distribution of cholesterol, 7-DHC, and their oxysterol metabolites, revealing regional differences in metabolism that are lost in bulk tissue analysis. biorxiv.org

Integrated 'Omics' Approaches: Combining sterolomics with genomics, transcriptomics, and proteomics will provide a systems-level view of 7-DHC biology. This will help connect genetic variations (e.g., in DHCR7) with changes in enzyme expression, sterol profiles, and downstream cellular phenotypes. researchgate.net

| Methodology | Application in 7-DHC Research | Advantages | Future Developments/Challenges |

| LC-MS/MS | Quantitative analysis of 7-DHC and its metabolites in plasma, cells, and tissues. | High sensitivity and specificity; suitable for complex mixtures. | Separation of isomers; minimizing ex vivo oxidation; expanding metabolite libraries. nih.govnih.gov |

| GC-MS | Classical method for profiling cholesterol precursors. | High chromatographic resolution; extensive established protocols. | Requires derivatization; potential for thermal degradation of labile compounds. nih.gov |